SLP7111228 hydrochloride

Description

Properties

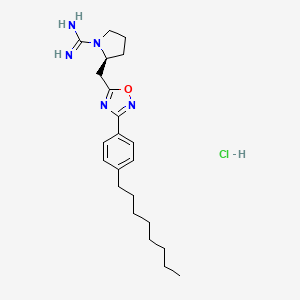

IUPAC Name |

(2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N5O.ClH/c1-2-3-4-5-6-7-9-17-11-13-18(14-12-17)21-25-20(28-26-21)16-19-10-8-15-27(19)22(23)24;/h11-14,19H,2-10,15-16H2,1H3,(H3,23,24);1H/t19-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REAGUXWEQBFUPB-FYZYNONXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C2=NOC(=N2)CC3CCCN3C(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC1=CC=C(C=C1)C2=NOC(=N2)C[C@@H]3CCCN3C(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SLP7111228 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLP7111228 hydrochloride is a potent and selective small molecule inhibitor of sphingosine (B13886) kinase 1 (SphK1), a critical enzyme in the sphingolipid signaling pathway. By specifically targeting SphK1, this compound effectively reduces the cellular and circulating levels of the bioactive lipid, sphingosine-1-phosphate (S1P). This reduction in S1P disrupts the signaling cascade mediated by S1P receptors, which is implicated in a variety of pathological processes including inflammation, cell proliferation, and survival. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on the SphK1/S1P signaling pathway, quantitative data on its inhibitory activity, and detailed protocols for key experimental validations.

Introduction: The Sphingosine Kinase 1 / Sphingosine-1-Phosphate Signaling Axis

The sphingolipid metabolic pathway plays a crucial role in regulating fundamental cellular processes. A key component of this pathway is the "sphingolipid rheostat," which refers to the balance between the levels of pro-apoptotic ceramides (B1148491) and sphingosine, and the pro-survival and pro-proliferative molecule, sphingosine-1-phosphate (S1P)[1]. Sphingosine kinases (SphKs) are the enzymes responsible for the phosphorylation of sphingosine to generate S1P. There are two main isoforms of this enzyme, SphK1 and SphK2.

SphK1 is primarily a cytosolic enzyme that can translocate to the plasma membrane upon activation. The S1P produced by SphK1 can be exported out of the cell and act in an autocrine or paracrine manner by binding to a family of five G protein-coupled receptors (GPCRs), designated S1PR1-5[2]. The activation of these receptors initiates downstream signaling cascades that influence cell survival, proliferation, migration, and inflammation[2]. Dysregulation of the SphK1/S1P signaling axis has been implicated in numerous diseases, including cancer, inflammatory disorders, and fibrosis, making SphK1 an attractive therapeutic target.

This compound: A Potent and Selective SphK1 Inhibitor

This compound is a guanidine-based compound identified as a highly potent and selective inhibitor of SphK1. Its chemical name is (S)-2-((3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboximidamide hydrochloride[2]. The selectivity of SLP7111228 for SphK1 over SphK2 is a key feature, as the two isoforms can have distinct and sometimes opposing physiological roles. Inhibition of SphK1 leads to a decrease in circulating S1P levels, whereas inhibition of SphK2 has been shown to increase them[3][4].

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of SphK1. By binding to the enzyme, it prevents the phosphorylation of sphingosine to S1P. This leads to a reduction in both intracellular and extracellular S1P levels.

Downstream Signaling Effects

The reduction in S1P levels following treatment with this compound has significant downstream consequences on cellular signaling pathways. Key affected pathways include:

-

Akt Signaling: The PI3K/Akt pathway is a critical pro-survival pathway that is often activated by S1P receptor signaling. Inhibition of SphK1 by SLP7111228 leads to a decrease in S1P-mediated activation of Akt, thereby promoting apoptosis and inhibiting cell proliferation. Studies with other SphK1 inhibitors have demonstrated a reduction in Akt phosphorylation upon treatment[2].

-

ERK Signaling: The Ras/MEK/ERK pathway is another important signaling cascade involved in cell proliferation and differentiation that can be activated by S1P. By reducing S1P levels, SLP7111228 can attenuate the activation of the ERK pathway.

-

Inflammatory Cytokine Production: SLP7111228 has been shown to reduce the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNFα and IL-1β, suggesting its potential in treating neuroinflammatory diseases[5][6].

The overall effect of this compound is a shift in the sphingolipid rheostat towards the pro-apoptotic sphingolipids, ceramide and sphingosine, and away from the pro-survival S1P.

Quantitative Data

The inhibitory potency and selectivity of this compound have been determined through various in vitro and in vivo studies.

| Parameter | Value | Species/System | Reference |

| Ki (SphK1) | 48 nM | Recombinant Human | [2][3] |

| Ki (SphK2) | > 10 µM | Recombinant Human | [7] |

| In Vitro Effect | Concentration-dependent reduction of S1P | U937 cells | [3][7] |

| In Vivo Effect | Dose-dependent reduction of blood S1P levels | Rats | [3][7] |

| In Vivo S1P Reduction | ~80% decrease at 10 mg/kg | Rats | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound. These protocols are based on the original research by Patwardhan et al. (2015) and standard laboratory practices.

Sphingosine Kinase 1 Inhibition Assay

This assay determines the inhibitory constant (Ki) of this compound against recombinant human SphK1.

Materials:

-

Recombinant human SphK1

-

This compound

-

Sphingosine

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1 mM DTT)

-

Lipid extraction solution (e.g., Chloroform:Methanol:HCl, 100:200:1 v/v/v)

-

Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60)

-

TLC developing solvent (e.g., 1-butanol:acetic acid:water, 3:1:1 v/v/v)

-

Phosphorimager or liquid scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microcentrifuge tube, combine the assay buffer, a fixed concentration of sphingosine (e.g., 5 µM), and the desired concentration of this compound.

-

Add recombinant human SphK1 to the reaction mixture and pre-incubate for 10 minutes at 37°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP (e.g., 10 µM, ~1 µCi).

-

Incubate the reaction for 20 minutes at 37°C.

-

Stop the reaction by adding the lipid extraction solution.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Spot the organic (lower) phase onto a TLC plate.

-

Develop the TLC plate in the developing solvent.

-

Dry the plate and expose it to a phosphor screen or scrape the spots for liquid scintillation counting to quantify the amount of [³²P]S1P formed.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

S1P Level Measurement in U937 Cells

This protocol describes the measurement of intracellular S1P levels in the human monocytic cell line U937 following treatment with this compound.

Materials:

-

U937 cells

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

This compound

-

Phosphate-buffered saline (PBS)

-

Internal standard (e.g., C17-S1P)

-

Methanol, Chloroform, and other solvents for lipid extraction

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Culture U937 cells in RPMI-1640 medium to the desired density.

-

Seed the cells in a multi-well plate (e.g., 1 x 10⁶ cells/well).

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells and extract the lipids using a suitable method (e.g., Bligh-Dyer extraction) after spiking with the internal standard.

-

Evaporate the organic solvent and reconstitute the lipid extract in a solvent compatible with LC-MS/MS analysis.

-

Analyze the samples by LC-MS/MS to quantify the levels of S1P relative to the internal standard.

References

- 1. A selective sphingosine kinase 1 inhibitor integrates multiple molecular therapeutic targets in human leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship studies and in vivo activity of guanidine-based sphingosine kinase inhibitors: discovery of SphK1- and SphK2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. SLP7111228 hydrochloride_TargetMol [targetmol.com]

- 8. Discovery of a Small Side Cavity in Sphingosine Kinase 2 that Enhances Inhibitor Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Target of SLP7111228 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLP7111228 hydrochloride is a potent and highly selective inhibitor of Sphingosine (B13886) Kinase 1 (SphK1), a critical enzyme in the sphingolipid metabolic pathway.[1][2][3][4] By targeting SphK1, this compound effectively modulates the levels of the bioactive signaling molecule sphingosine-1-phosphate (S1P), which is implicated in a myriad of cellular processes, including proliferation, inflammation, and survival.[5][6] This technical guide provides a comprehensive overview of the molecular target of this compound, including its mechanism of action, quantitative biochemical data, detailed experimental protocols for its characterization, and a visual representation of the associated signaling pathway.

Core Target: Sphingosine Kinase 1 (SphK1)

The primary molecular target of this compound is Sphingosine Kinase 1 (SphK1) .[1][2][3][4] SphK1 is a lipid kinase that catalyzes the phosphorylation of sphingosine to produce sphingosine-1-phosphate (S1P).[3] This enzymatic reaction is a crucial control point in the sphingolipid metabolic pathway, which governs the balance between pro-apoptotic sphingolipids (like ceramide and sphingosine) and pro-survival S1P.

This compound exhibits high potency and remarkable selectivity for SphK1 over its isoform, Sphingosine Kinase 2 (SphK2).[1][2][4] This selectivity is a key attribute for a chemical probe or potential therapeutic agent, as SphK1 and SphK2 can have distinct and sometimes opposing physiological roles.

Mechanism of Action

This compound acts as a direct inhibitor of SphK1. By binding to the enzyme, it prevents the phosphorylation of sphingosine, thereby reducing the intracellular and extracellular levels of S1P.[1][6] This reduction in S1P has been demonstrated in both in vitro cell-based assays and in vivo animal models.[1][4][6]

Quantitative Data

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Target | Reference |

| Ki | 0.048 µM (48 nM) | SphK1 | [1][3][4][7] |

| Ki | >10 µM | SphK2 | [1][4] |

Table 1: In Vitro Inhibitory Potency of this compound

| Experimental System | Effect | Reference |

| U937 cells | Concentration-dependent reduction of S1P | [1][4][6][7] |

| Rats | Dose-dependent reduction of blood S1P levels | [1][4][6] |

Table 2: In Vitro and In Vivo Effects of this compound on S1P Levels

Signaling Pathway

This compound modulates the SphK1/S1P signaling pathway. This pathway is initiated by the activation of SphK1, which then produces S1P. S1P can act intracellularly or be exported out of the cell to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, leading to a wide range of downstream cellular responses.

Caption: SphK1 Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on established methods in the field.

In Vitro Sphingosine Kinase Activity Assay

This protocol describes a method to determine the inhibitory activity of this compound against SphK1.

Materials:

-

Recombinant human SphK1

-

D-erythro-sphingosine

-

[γ-³²P]ATP

-

This compound

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM MgCl₂, 0.1% Triton X-100)

-

Stop solution (e.g., 1 M HCl)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant SphK1, and D-erythro-sphingosine.

-

Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution.

-

Extract the lipids using a suitable organic solvent system (e.g., chloroform/methanol).

-

Separate the radiolabeled S1P from unreacted [γ-³²P]ATP using thin-layer chromatography (TLC).

-

Quantify the amount of radioactive S1P using a scintillation counter.

-

Calculate the percentage of SphK1 inhibition for each concentration of this compound and determine the IC₅₀ or Ki value.

Measurement of S1P Levels in U937 Cells

This protocol outlines a method to assess the effect of this compound on intracellular S1P levels in a human monocytic cell line.

Materials:

-

U937 cells

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

LC-MS/MS system for lipid analysis

-

Internal standard (e.g., C17-S1P)

Procedure:

-

Culture U937 cells in RPMI-1640 medium until they reach the desired density.

-

Treat the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 4 hours).

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Perform lipid extraction from the cell pellet using a suitable solvent system (e.g., methanol/chloroform).

-

Add an internal standard to the samples for normalization.

-

Analyze the lipid extracts using a validated LC-MS/MS method to quantify the levels of S1P.

-

Normalize the S1P levels to the cell number or total protein content.

In Vivo Measurement of Blood S1P Levels in Rats

This protocol describes a procedure to evaluate the in vivo efficacy of this compound in reducing circulating S1P levels.

Materials:

-

Sprague-Dawley rats

-

This compound formulated for in vivo administration

-

Blood collection supplies (e.g., EDTA tubes)

-

LC-MS/MS system for lipid analysis

Procedure:

-

Acclimate the rats to the experimental conditions.

-

Administer this compound to the rats via a suitable route (e.g., oral gavage or intravenous injection) at different dose levels.

-

At various time points post-administration, collect blood samples from the rats into EDTA tubes.

-

Process the blood samples to obtain plasma or serum.

-

Perform lipid extraction from the plasma or serum samples.

-

Quantify the S1P levels in the extracts using a validated LC-MS/MS method.

-

Compare the S1P levels in the treated groups to the vehicle-treated control group.

Downstream Effects on Inflammatory Cytokines

Inhibition of the SphK1/S1P axis has been linked to the modulation of inflammatory responses. Specifically, SLP7111228 has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are often induced by lipopolysaccharide (LPS).

Caption: Experimental workflow to assess the effect of this compound on cytokine production.

Conclusion

This compound is a valuable research tool for investigating the roles of SphK1 and S1P in health and disease. Its high potency and selectivity make it a superior chemical probe compared to less specific inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the SphK1/S1P signaling axis.

References

- 1. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine kinase 1 (SphK1) activity assay [bio-protocol.org]

- 3. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structure-activity relationship studies and in vivo activity of guanidine-based sphingosine kinase inhibitors: discovery of SphK1- and SphK2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

SLP7111228 Hydrochloride: A Technical Guide to its High Selectivity for Sphingosine Kinase 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of SLP7111228 hydrochloride, a potent inhibitor of sphingosine (B13886) kinase 1 (SphK1). SphK1 is a critical enzyme in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling molecule involved in a myriad of cellular processes including cell growth, proliferation, survival, and migration.[1] The dysregulation of the SphK1/S1P axis has been implicated in various pathological conditions, including cancer, inflammation, and fibrosis, making SphK1 a compelling target for therapeutic intervention.[1][2]

This compound has emerged as a valuable chemical tool for dissecting the roles of SphK1 due to its high potency and, most notably, its remarkable selectivity for SphK1 over its isoform, SphK2.

Quantitative Selectivity Profile

The selectivity of a kinase inhibitor is a paramount parameter in drug development, as off-target effects can lead to unforeseen toxicities and a convoluted pharmacological profile. This compound exhibits a profound preference for SphK1, as evidenced by its inhibitory constant (Ki) values.

| Target Kinase | Inhibitory Constant (Ki) | Selectivity (Fold) |

| Sphingosine Kinase 1 (SphK1) | 0.048 µM (48 nM)[1][3][4] | >208-fold vs. SphK2 |

| Sphingosine Kinase 2 (SphK2) | >10 µM[3][5] |

This substantial difference in inhibitory potency underscores the high selectivity of SLP7111228 for SphK1, making it an ideal probe for studying the specific functions of this isoform. Further evaluation has demonstrated its favorable in vivo stability and a high selectivity of over 200-fold for SphK1.[6] In cell-based assays using U937 cells, SLP7111228 has been shown to cause a concentration-dependent reduction of S1P levels.[3][4] Moreover, in vivo studies in rats have confirmed its ability to dose-dependently lower S1P levels in the blood.[3]

Sphingosine Kinase Signaling Pathway and Inhibition by SLP7111228

The canonical sphingolipid signaling pathway involves the enzymatic conversion of sphingosine to S1P by sphingosine kinases. S1P can then act intracellularly or be exported to activate a family of G protein-coupled receptors (S1PRs) on the cell surface, initiating downstream signaling cascades that influence cellular fate. SLP7111228 exerts its effect by directly inhibiting the catalytic activity of SphK1, thereby blocking the production of S1P.

Figure 1: Sphingolipid signaling pathway and the inhibitory action of SLP7111228 on SphK1.

Experimental Protocols

The determination of kinase inhibitor selectivity relies on robust and reproducible experimental methodologies. The following protocol is a representative example of a radiolabel-based kinase inhibition assay commonly used to determine the Ki values for inhibitors like SLP7111228. This method is considered a gold standard for quantifying protein kinase activity.

Protocol: In Vitro Sphingosine Kinase Inhibition Assay (Radiolabel-Based)

1. Materials and Reagents:

-

Recombinant human SphK1 and SphK2 enzymes

-

D-erythro-sphingosine (substrate)

-

[γ-³²P]ATP (radiolabeled co-substrate)

-

This compound (test inhibitor)

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Reaction termination solution (e.g., 1N HCl)

-

Organic solvent for extraction (e.g., chloroform:methanol, 2:1 v/v)

-

Thin-layer chromatography (TLC) plates

-

Scintillation cocktail and counter

2. Assay Procedure:

-

Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.

-

Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, a fixed concentration of recombinant SphK1 or SphK2 enzyme, and the desired concentration of SLP7111228 or vehicle control.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of sphingosine and [γ-³²P]ATP to the pre-incubated enzyme-inhibitor solution. The final concentrations of sphingosine and ATP should be at or near their respective Km values for the kinase.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction proceeds within the linear range.

-

Reaction Termination: Stop the reaction by adding the termination solution (e.g., 1N HCl).

-

Extraction of Radiolabeled Product: Add the organic solvent mixture to the reaction tube, vortex thoroughly, and centrifuge to separate the phases. The radiolabeled product, [³²P]S1P, will partition into the organic phase.

-

Quantification:

-

Spot a known volume of the organic phase onto a TLC plate and develop the chromatogram to separate [³²P]S1P from unreacted [γ-³²P]ATP.

-

Excise the spot corresponding to [³²P]S1P and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity inhibition for each concentration of SLP7111228 compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, taking into account the concentration of ATP used in the assay.

-

Experimental Workflow for Determining SphK1 Selectivity

The process of evaluating the selectivity of an inhibitor like SLP7111228 involves a systematic workflow to ensure accurate and reliable data.

Figure 2: Experimental workflow for determining the SphK1 selectivity of SLP7111228.

References

- 1. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]

- 2. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Small Side Cavity in Sphingosine Kinase 2 that Enhances Inhibitor Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The In Vivo Effect of SLP7111228 Hydrochloride on Sphingosine-1-Phosphate Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of SLP7111228 hydrochloride on sphingosine-1-phosphate (S1P) levels in vivo. This compound is a potent and selective inhibitor of sphingosine (B13886) kinase 1 (SphK1), a critical enzyme in the S1P signaling pathway.[1][2][3] This document consolidates available quantitative data, details relevant experimental methodologies, and illustrates key pathways and workflows to serve as a resource for researchers in pharmacology and drug development.

Introduction: The Sphingosine-1-Phosphate Signaling Pathway

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that plays a crucial role in a multitude of physiological and pathological processes, including immune cell trafficking, angiogenesis, inflammation, and cancer.[1][4] S1P exerts its effects by binding to a family of five G protein-coupled receptors (S1PR1-5) on the cell surface and through intracellular actions.[1][4] The cellular and circulating levels of S1P are tightly regulated by the balance between its synthesis, catalyzed by sphingosine kinases (SphK1 and SphK2), and its degradation, mediated by S1P lyase and S1P phosphatases.[5][6]

SphK1 is a key enzyme responsible for the phosphorylation of sphingosine to form S1P.[1] Its inhibition presents a therapeutic strategy to modulate S1P levels and influence downstream signaling cascades. This compound, chemically known as (S)-2-((3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboximidamide hydrochloride, has emerged as a potent and selective inhibitor of SphK1.[7]

Mechanism of Action of this compound

SLP7111228 acts as a selective inhibitor of SphK1, with a reported inhibitory constant (Ki) of 48 nM for SphK1 and over 10 µM for SphK2, demonstrating high selectivity for the SphK1 isoform.[1][2] By inhibiting SphK1, SLP7111228 directly blocks the primary synthesis pathway of S1P from sphingosine. This enzymatic blockade leads to a reduction in the intracellular and, consequently, the circulating pools of S1P. In vivo studies have confirmed that the administration of SLP7111228 results in a depression of S1P levels in the blood.[1][4] This contrasts with selective SphK2 inhibitors, which have been observed to increase circulating S1P levels.[1][8]

Caption: S1P synthesis, degradation, and signaling pathway with the inhibitory action of SLP7111228.

Quantitative Data: In Vivo Effects on S1P Levels

Studies have consistently demonstrated that this compound effectively reduces S1P levels in vivo. The compound has been shown to dose-dependently lower blood S1P concentrations in animal models.[2]

| Compound | Animal Model | Dose | Effect on Blood/Plasma S1P Levels | Reference |

| SLP7111228 | Rat | 10 mg/kg | Reduced blood and plasma S1P levels | [8] |

| SLP7111228 | Rat | Not specified | Dose-dependent reduction in blood S1P | [2] |

| SLP7111228 | Mouse/Rat | Not specified | Depressed blood S1P levels | [1][7] |

Experimental Protocols

This section outlines the typical methodologies employed in studies investigating the in vivo effects of compounds like SLP7111228 on S1P levels.

Animal Models and Drug Administration

-

Animal Models: Studies commonly utilize mouse and rat models.[1][7] The choice of species and strain may depend on the specific disease model being investigated.

-

Drug Formulation: this compound is typically formulated in a suitable vehicle for administration (e.g., saline, PBS, or a solution containing a solubilizing agent like PEG400).

-

Route of Administration: The compound can be administered via various routes, including oral gavage (p.o.) or intraperitoneal (i.p.) injection, depending on the pharmacokinetic properties and the desired experimental outcome.

-

Dosing Regimen: Animals are administered single or repeated doses of SLP7111228 or the vehicle control. Doses are often determined based on prior dose-response studies. For example, a dose of 10 mg/kg has been used in rats.[8]

Sample Collection

-

Blood Collection: At specified time points post-administration, blood samples are collected. Common methods include retro-orbital bleeding or cardiac puncture (as a terminal procedure) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Whole blood is centrifuged (e.g., at 1,000-2,000 x g for 10-15 minutes at 4°C) to separate the plasma from blood cells. The resulting plasma supernatant is carefully collected and stored at -80°C until analysis.

Quantification of S1P Levels

The measurement of S1P in biological matrices is challenging due to its low abundance and the presence of interfering lipids. Several analytical methods are available.

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for S1P quantification due to its high sensitivity and specificity.

-

Lipid Extraction: Lipids, including S1P, are extracted from the plasma sample. This is often achieved using a liquid-liquid extraction with an organic solvent system (e.g., a modified Bligh-Dyer method). An internal standard (e.g., a C17-S1P analog) is added prior to extraction for accurate quantification.

-

Chromatographic Separation: The extracted lipids are separated using a reverse-phase C18 column on an HPLC or UPLC system.

-

Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer. S1P is detected and quantified using multiple reaction monitoring (MRM) mode, which provides high selectivity.

-

-

Radioreceptor-Binding Assay: This method uses a radiolabeled ligand that competes with S1P for binding to S1P receptors.[9] The amount of S1P in the sample is determined by the degree of displacement of the radioligand.

-

ELISA (Enzyme-Linked Immunosorbent Assay): Commercially available ELISA kits can also be used to measure S1P levels, offering a more high-throughput option, though they may have different sensitivity and specificity profiles compared to LC-MS/MS.

Caption: General experimental workflow for assessing the in vivo effect of SLP7111228 on S1P levels.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of SphK1. The available in vivo data unequivocally demonstrate its ability to depress circulating S1P levels in a dose-dependent manner. This mechanism of action positions SLP7111228 as a valuable chemical tool for interrogating the S1P signaling pathway in various disease states and as a potential therapeutic agent in pathologies where elevated S1P levels are implicated, such as cancer, inflammation, and fibrosis.[1] Further research into its pharmacokinetics and pharmacodynamics will continue to elucidate its full therapeutic potential.

References

- 1. Structure-activity relationship studies and in vivo activity of guanidine-based sphingosine kinase inhibitors: discovery of SphK1- and SphK2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | TargetMol [targetmol.com]

- 3. SLP7111228(hydrochloride) [cnreagent.com]

- 4. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Truth and consequences of sphingosine-1-phosphate lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a Small Side Cavity in Sphingosine Kinase 2 that Enhances Inhibitor Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Investigating SLP7111228 Hydrochloride in Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLP7111228 hydrochloride is a potent and selective small molecule inhibitor of sphingosine (B13886) kinase 1 (SphK1), a critical enzyme in the sphingolipid signaling pathway.[1] SphK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid with well-documented roles in promoting cancer cell proliferation, survival, migration, and angiogenesis, as well as contributing to chemoresistance.[2][3][4] The upregulation of SphK1 is observed in a wide array of human cancers, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the preclinical data available for this compound, details its mechanism of action, and offers generalized experimental protocols for its investigation in cancer models.

Mechanism of Action and Biochemical Profile

This compound exerts its anti-cancer potential by directly inhibiting the enzymatic activity of SphK1. This inhibition leads to a decrease in the cellular levels of the pro-tumorigenic lipid, S1P. The compound demonstrates high potency and selectivity for SphK1 over its isoform, SphK2.

| Parameter | Value | Reference |

| Target | Sphingosine Kinase 1 (SphK1) | [1] |

| Ki for human SphK1 | 48 nM | [1] |

| Ki for human SphK2 | >10 µM | [1] |

| Effect on S1P levels in U937 cells | Dose-dependent decrease | [1] |

| Effect on S1P levels in vivo (rats) | Dose-dependent decrease in blood | [1] |

Table 1: Biochemical and Pharmacodynamic Profile of this compound.

The SphK1/S1P Signaling Pathway in Cancer

The inhibition of SphK1 by this compound disrupts a key signaling nexus in cancer progression. The SphK1/S1P pathway influences multiple downstream effectors that drive tumorigenesis.

Preclinical Investigations in Cancer Models

While specific efficacy data for this compound in a broad range of cancer cell lines and in vivo tumor models are not extensively available in the public domain, studies on other SphK1 inhibitors provide a strong rationale for its investigation. The known activity of this compound in reducing S1P levels in U937 histiocytic lymphoma cells suggests its potential utility in hematological malignancies.[1]

In Vitro Studies

The primary objectives of in vitro evaluation are to determine the cytotoxic and anti-proliferative effects of this compound and to elucidate its molecular mechanism of action in cancer cells.

Key In Vitro Assays:

| Assay | Purpose | Typical Readout |

| Cell Viability/Cytotoxicity (e.g., MTT, CellTiter-Glo) | To determine the concentration-dependent effect on cancer cell viability. | IC50 (half-maximal inhibitory concentration) |

| Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) | To assess the induction of programmed cell death. | Percentage of apoptotic cells |

| Cell Cycle Analysis (e.g., Propidium iodide staining) | To determine the effect on cell cycle progression. | Percentage of cells in G1, S, and G2/M phases |

| Wound Healing/Transwell Migration Assays | To evaluate the impact on cancer cell migration and invasion. | Rate of wound closure; number of migrated cells |

| Tube Formation Assay (on Matrigel) | To assess the effect on endothelial cell tube formation as a surrogate for angiogenesis. | Tube length and branching points |

| Western Blotting | To analyze the modulation of key signaling proteins downstream of SphK1/S1P (e.g., p-Akt, p-ERK). | Protein expression levels |

| S1P Measurement (e.g., LC-MS/MS) | To confirm the on-target effect by measuring intracellular and secreted S1P levels. | S1P concentration |

Table 2: Recommended In Vitro Assays for Evaluating this compound in Cancer Cell Lines.

In Vivo Studies

In vivo studies are crucial to assess the anti-tumor efficacy, pharmacokinetics, and tolerability of this compound in a physiological setting.

Common In Vivo Models:

-

Subcutaneous Xenograft Models: Human cancer cell lines are implanted subcutaneously into immunocompromised mice. This model is widely used to evaluate anti-tumor activity by monitoring tumor growth.

-

Orthotopic Models: Cancer cells are implanted into the organ of origin to better recapitulate the tumor microenvironment and metastatic potential.

-

Patient-Derived Xenograft (PDX) Models: Tumor fragments from patients are directly implanted into mice, which may better predict clinical response.

| Parameter | Measurement |

| Anti-tumor Efficacy | Tumor growth inhibition (TGI), tumor regression, survival analysis |

| Pharmacodynamics | S1P levels in blood and tumor tissue |

| Pharmacokinetics | Plasma concentration of this compound over time (Cmax, Tmax, AUC, half-life) |

| Toxicity | Body weight changes, clinical observations, hematology, and clinical chemistry |

Table 3: Key Endpoints for In Vivo Evaluation of this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound in cancer models. Specific details may need to be optimized for different cell lines and animal models.

In Vitro Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium and add to the cells. Include a vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate until formazan crystals are visible.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO).

-

Absorbance Reading: Measure the absorbance on a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vivo Subcutaneous Xenograft Study

-

Cell Implantation: Inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) subcutaneously into the flank of immunocompromised mice.

-

Tumor Growth Monitoring: Measure tumor dimensions with calipers regularly and calculate tumor volume.

-

Randomization and Treatment: Once tumors reach the desired size, randomize the animals into groups and begin treatment with this compound or vehicle.

-

Monitoring: Continue to monitor tumor volume and animal health (body weight, clinical signs) throughout the study.

-

Endpoint: Euthanize the animals when tumors in the control group reach a predetermined size or at the end of the planned treatment period.

-

Sample Collection: Collect tumors for weight measurement and further analysis (e.g., histology, Western blotting, S1P levels). Collect blood for pharmacokinetic and pharmacodynamic analysis.

Conclusion

This compound is a promising preclinical candidate for cancer therapy due to its potent and selective inhibition of SphK1. While further studies are needed to fully characterize its efficacy across a range of cancer types, the information and protocols provided in this guide offer a solid foundation for researchers to design and execute meaningful preclinical investigations. The disruption of the SphK1/S1P signaling axis by this compound represents a rational and targeted approach to inhibit key processes in cancer progression.

References

- 1. Structure-activity relationship studies and in vivo activity of guanidine-based sphingosine kinase inhibitors: discovery of SphK1- and SphK2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Activity Testing of Library of Sphk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Tumorigenic Effect of Sphingosine Kinase 1 and Its Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

SLP7111228 Hydrochloride: A Technical Guide for Fibrosis Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix, leads to organ scarring and dysfunction, representing a significant challenge in modern medicine. The sphingosine (B13886) kinase 1 (SphK1) and its product, sphingosine-1-phosphate (S1P), have emerged as critical mediators in the progression of fibrotic diseases. SLP7111228 hydrochloride, a potent and highly selective inhibitor of SphK1, presents a promising therapeutic strategy for mitigating fibrosis. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its potential application in fibrosis research, supported by experimental protocols and a review of the underlying signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for sphingosine kinase 1 (SphK1) over its isoform, SphK2. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Formal Name | (2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-pyrrolidinecarboximidamide, monohydrochloride |

| CAS Number | 1449768-48-2 |

| Molecular Formula | C₂₂H₃₃N₅O · HCl |

| Formula Weight | 420.0 |

| Purity | ≥95% |

| Formulation | A crystalline solid |

| Solubility | DMF: 12.5 mg/ml; DMSO: 30 mg/ml; Ethanol (B145695): 30 mg/ml; Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/ml |

Data sourced from Cayman Chemical product information.

Mechanism of Action and Rationale for Use in Fibrosis

The central role of the SphK1/S1P signaling axis in fibrosis underpins the therapeutic potential of this compound.

The SphK1/S1P Signaling Pathway in Fibrosis

SphK1 is an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). S1P can then act intracellularly as a second messenger or be secreted to activate a family of five G protein-coupled receptors (S1PR₁₋₅) on the cell surface. This signaling cascade is implicated in a multitude of cellular processes that are central to the development of fibrosis, including cell proliferation, migration, and differentiation.

In the context of fibrosis, the SphK1/S1P pathway is a key driver of the activation of fibroblasts into myofibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix components like collagen. This process is often initiated and amplified through a crosstalk with the pro-fibrotic cytokine, transforming growth factor-beta (TGF-β).

Crosstalk with TGF-β Signaling

TGF-β is a master regulator of fibrosis. Upon binding to its receptor, TGF-β activates downstream signaling cascades, including the canonical Smad pathway, leading to the transcription of pro-fibrotic genes. Emerging evidence indicates a significant interplay between the SphK1/S1P and TGF-β pathways. TGF-β can induce the expression and activity of SphK1, leading to increased S1P production. This S1P can then act in an autocrine or paracrine manner to further promote myofibroblast differentiation and collagen synthesis, creating a vicious cycle of fibrotic progression.

Downstream Effects Relevant to Fibrosis

The activation of the SphK1/S1P pathway contributes to fibrosis through several downstream mechanisms:

-

Myofibroblast Differentiation: S1P signaling promotes the differentiation of fibroblasts into α-smooth muscle actin (α-SMA)-expressing myofibroblasts, which are characterized by enhanced contractility and collagen production.

-

Collagen Deposition: The pathway directly stimulates the synthesis and deposition of collagen and other extracellular matrix proteins.

-

Hippo/YAP Pathway Activation: Recent studies have shown that SphK1/S1P signaling can activate the Hippo/YAP pathway, a key regulator of cell proliferation and organ size, which is implicated in the fibrotic process.

-

Mitochondrial Reactive Oxygen Species (mtROS) Production: The SphK1/S1P axis has been linked to the generation of mtROS in lung fibroblasts, which can contribute to cellular damage and the progression of fibrosis.

By selectively inhibiting SphK1, this compound is poised to disrupt these pro-fibrotic signaling cascades, thereby reducing myofibroblast activation, collagen deposition, and the overall progression of fibrotic disease. A patent has indicated the potential use of SLP7111228 for the treatment of various fibrotic diseases, including pulmonary, renal, cardiac, and hepatic fibrosis[1].

Preclinical Data and In Vivo Activity

While specific peer-reviewed studies on the anti-fibrotic efficacy of this compound in preclinical models are not yet widely available, its potent and selective inhibition of SphK1 provides a strong rationale for its investigation.

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of SphK1 with a Ki value of 0.048 µM. It exhibits excellent selectivity, with a Ki of >10 µM for the SphK2 isoform. This selectivity is crucial for minimizing off-target effects. In U937 cells, SLP7111228 induces a concentration-dependent decrease in S1P levels without affecting sphingosine levels.

| Parameter | Value |

| Ki (SphK1) | 0.048 µM |

| Ki (SphK2) | >10 µM |

Data sourced from Cayman Chemical product information.

In Vivo Pharmacodynamics

A patent application has disclosed in vivo data demonstrating the ability of SLP7111228 (referred to as Compound 64) to modulate S1P levels in rats[1]. Following a single intraperitoneal injection of 10 mg/kg, SLP7111228 led to a significant and sustained decrease in whole blood S1P levels over a 22-hour period.

Table 3.2.1: In Vivo Effect of SLP7111228 on Rat Blood S1P Levels

| Time Point | Average S1P Level (relative to baseline) |

| 15 min | Decreased |

| 30 min | Decreased |

| 60 min | Decreased |

| 90 min | Decreased |

| 2 hr | Decreased |

| 4 hr | Decreased |

| 6 hr | Decreased |

| 22 hr | Returning towards baseline |

Qualitative summary based on graphical data from patent WO2013119946A1[1].

This in vivo activity confirms that SLP7111228 can effectively engage its target and modulate the SphK1/S1P pathway in a whole-animal system, supporting its further investigation in animal models of fibrosis.

Experimental Protocols for Fibrosis Research

To facilitate the investigation of this compound in fibrosis, this section provides detailed methodologies for key experiments.

Bleomycin-Induced Pulmonary Fibrosis Model

This is a widely used and well-characterized rodent model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of anti-fibrotic compounds.

Materials:

-

This compound

-

Bleomycin (B88199) sulfate

-

Sterile saline

-

Anesthesia (e.g., isoflurane)

-

8-10 week old C57BL/6 mice or Sprague-Dawley rats

Procedure:

-

Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

-

Bleomycin Administration: Anesthetize the animals. Intratracheally instill a single dose of bleomycin (typically 1.5-3.0 U/kg for mice) dissolved in sterile saline. Control animals receive sterile saline only.

-

This compound Administration: Based on the available in vivo data, a starting dose of 10 mg/kg administered intraperitoneally once daily can be used. Treatment can be initiated either prophylactically (starting at day 0) or therapeutically (starting at a later time point, e.g., day 7 or 14) to assess the effect on established fibrosis.

-

Monitoring: Monitor animals daily for signs of distress and record body weight.

-

Euthanasia and Tissue Collection: At the end of the study (typically day 14, 21, or 28), euthanize the animals. Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis. Perfuse the lungs with saline and harvest the lung tissue.

Assessment of Fibrosis

4.2.1. Histological Analysis with Sirius Red Staining

This method is used to visualize and quantify collagen deposition in tissue sections.

Procedure:

-

Fix lung tissue in 10% neutral buffered formalin and embed in paraffin.

-

Cut 5 µm sections and mount on slides.

-

Deparaffinize and rehydrate the sections.

-

Stain with Picro-Sirius Red solution for 60 minutes.

-

Wash with two changes of acidified water.

-

Dehydrate through graded ethanol series and clear with xylene.

-

Mount with a resinous medium.

-

Quantification: Capture images under a microscope and quantify the red-stained collagen area using image analysis software.

4.2.2. Hydroxyproline (B1673980) Assay

This biochemical assay quantifies the total collagen content in the lung tissue.

Procedure:

-

Obtain a known weight of the right lung lobe and hydrolyze the tissue in 6N HCl at 110-120°C for 18-24 hours.

-

Neutralize the hydrolysate.

-

Perform a colorimetric reaction using a commercially available hydroxyproline assay kit.

-

Measure the absorbance at the recommended wavelength (typically 540-560 nm).

-

Calculate the hydroxyproline content based on a standard curve and express it as µg of hydroxyproline per mg of lung tissue.

In Vitro Myofibroblast Differentiation Assay

This assay assesses the ability of this compound to inhibit the differentiation of fibroblasts into myofibroblasts.

Materials:

-

Primary human lung fibroblasts (HLFs)

-

Fibroblast growth medium

-

Recombinant human TGF-β1

-

This compound

-

Antibodies for Western blotting (α-SMA, fibronectin, collagen type I)

Procedure:

-

Culture HLFs in appropriate growth medium.

-

Starve the cells in serum-free medium for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with TGF-β1 (typically 5 ng/mL) for 24-48 hours.

-

Lyse the cells and perform Western blotting to analyze the expression of α-SMA, fibronectin, and collagen type I.

Signaling Pathways and Visualization

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in fibrosis and the proposed mechanism of action of this compound.

Conclusion

This compound is a potent and selective SphK1 inhibitor with a strong scientific rationale for its use in fibrosis research. The SphK1/S1P signaling pathway is deeply integrated into the pro-fibrotic cellular machinery, particularly through its crosstalk with the TGF-β pathway. By targeting SphK1, this compound offers a promising approach to attenuate myofibroblast differentiation and excessive extracellular matrix deposition. The in vivo data, although preliminary, demonstrates target engagement and pathway modulation in a whole-animal system. The experimental protocols provided herein offer a framework for the further preclinical evaluation of this compound as a potential therapeutic agent for a range of fibrotic diseases. Further research is warranted to fully elucidate its anti-fibrotic efficacy and to translate these promising preclinical findings into clinical applications.

References

The Potential of SLP7111228 Hydrochloride in Sickle Cell Disease: A Technical Guide to a Novel Therapeutic Avenue

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sickle cell disease (SCD) is a debilitating genetic disorder characterized by chronic hemolysis, vaso-occlusive crises, and progressive organ damage. Recent research has illuminated the critical role of the sphingosine (B13886) kinase 1 (SPHK1)/sphingosine-1-phosphate (S1P) signaling pathway in the pathophysiology of SCD. Elevated levels of S1P in the erythrocytes of individuals with SCD have been shown to promote red blood cell sickling, a central event in the disease cascade. This has identified SPHK1 as a promising therapeutic target. SLP7111228 hydrochloride is a potent and selective inhibitor of SPHK1. Although direct studies of SLP7111228 in SCD are not yet published, its biochemical profile strongly suggests its potential as a disease-modifying therapy. This technical guide provides a comprehensive overview of the scientific rationale for investigating SLP7111228 in SCD, detailing the role of the SPHK1/S1P pathway, summarizing key preclinical data for SPHK1 inhibition, and proposing experimental protocols for the evaluation of SLP7111228 in this context.

The SPHK1/S1P Pathway: A Key Driver in Sickle Cell Disease Pathophysiology

Metabolomic studies have revealed that S1P is significantly elevated in the blood of both mouse models of SCD and human patients.[1][2][3] This elevation is a direct consequence of increased activity of its synthesizing enzyme, sphingosine kinase 1 (SPHK1), within erythrocytes.[1][2]

The pathogenic consequences of elevated S1P in SCD are multifaceted:

-

Promotion of Sickling: S1P has been shown to directly contribute to the sickling of red blood cells.[1][2] Inhibition of SPHK1 in primary human erythrocytes from SCD patients reduces hypoxia-induced sickling.[1]

-

Metabolic Reprogramming: Elevated S1P in sickle erythrocytes binds to deoxygenated sickle hemoglobin (deoxyHbS) and facilitates its anchoring to the cell membrane. This leads to a release of membrane-bound glycolytic enzymes, shifting glucose metabolism towards glycolysis and away from the pentose (B10789219) phosphate (B84403) pathway (PPP).[4][5]

-

Increased Oxidative Stress: The suppression of the PPP results in compromised glutathione (B108866) homeostasis and increased oxidative stress, further damaging the sickle red blood cells.[4]

-

Enhanced 2,3-BPG Production: The upregulation of glycolysis leads to increased production of 2,3-bisphosphoglycerate (B1242519) (2,3-BPG), which decreases the oxygen affinity of both normal and sickle hemoglobin, thereby promoting deoxyHbS polymerization and sickling.[4]

-

Inflammation and Tissue Damage: The S1P/S1P receptor 1 pathway is implicated in the inflammation and multi-organ damage characteristic of SCD.[6]

Genetic and pharmacological inhibition of SPHK1 in preclinical SCD mouse models has demonstrated significant therapeutic benefits, including reduced sickling, hemolysis, and inflammation, as well as improved red blood cell lifespan and amelioration of organ damage.[1][7]

This compound: A Potent and Selective SPHK1 Inhibitor

SLP7111228 is a small molecule inhibitor of SPHK1.[8] Its high potency and selectivity make it an excellent candidate for investigating the therapeutic potential of SPHK1 inhibition in sickle cell disease.

| Parameter | Value | Reference |

| Target | Sphingosine Kinase 1 (SPHK1) | [8][9] |

| Ki for SPHK1 | 0.048 µM | [8] |

| Ki for SPHK2 | >10 µM | [8] |

| Cellular Activity | Concentration-dependent reduction of S1P in U937 cells | [8] |

| In Vivo Activity | Dose-dependently lowers S1P blood levels in rats | [8] |

| Other Reported Activity | Reduces LPS-induced TNFα and IL-1β production | [9][10] |

Proposed Experimental Protocols for Evaluating SLP7111228 in Sickle Cell Disease

The following experimental workflows are proposed to systematically evaluate the efficacy of this compound in preclinical models of sickle cell disease.

In Vitro Evaluation

Objective: To determine the direct effect of SLP7111228 on red blood cells from individuals with sickle cell disease.

Methodology:

-

Blood Collection and Erythrocyte Isolation: Obtain whole blood samples from consenting patients with homozygous sickle cell anemia (HbSS). Isolate erythrocytes by centrifugation and washing to remove plasma, platelets, and leukocytes.

-

SPHK1 Activity Assay: Treat isolated sickle erythrocytes with varying concentrations of SLP7111228. Measure SPHK1 activity using a radioactive or fluorescent lipid kinase assay.

-

S1P Quantification: Quantify intracellular S1P levels in treated and untreated sickle erythrocytes using liquid chromatography-mass spectrometry (LC-MS).

-

Hypoxia-Induced Sickling Assay: Incubate sickle erythrocytes with SLP7111228 under hypoxic conditions (e.g., 2% oxygen). Fix the cells and quantify the percentage of sickled cells using light microscopy and image analysis software.

-

Metabolic Flux Analysis: Assess the impact of SLP7111228 on glucose metabolism by measuring the flux through the glycolytic and pentose phosphate pathways using radiolabeled glucose or Seahorse XF technology.

-

Oxidative Stress Measurement: Evaluate levels of reactive oxygen species (ROS) in treated and untreated sickle erythrocytes using fluorescent probes such as CellROX Deep Red.

-

Deformability and Mechanical Fragility: Assess red blood cell membrane integrity and flexibility using ektacytometry or osmotic fragility assays.

In Vivo Evaluation in a Sickle Cell Disease Mouse Model

Objective: To assess the therapeutic efficacy and safety of SLP7111228 in a transgenic mouse model of sickle cell disease (e.g., Berkeley SCD mouse model).

Methodology:

-

Animal Model: Utilize a well-characterized transgenic mouse model that expresses human sickle hemoglobin and exhibits key features of the human disease.

-

Drug Administration: Administer this compound to SCD mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses. Include a vehicle-treated control group.

-

Pharmacokinetic and Pharmacodynamic Analysis: Determine the plasma concentration of SLP7111228 over time. Measure S1P levels in blood and tissues to confirm target engagement.

-

Hematological Analysis: Perform complete blood counts to assess hemoglobin levels, hematocrit, red blood cell count, and reticulocyte count.

-

Hemolysis Markers: Measure plasma levels of cell-free hemoglobin, lactate (B86563) dehydrogenase (LDH), and bilirubin (B190676) as indicators of hemolysis.

-

Red Blood Cell Sickling: Analyze peripheral blood smears for the presence of sickled erythrocytes.

-

Vaso-occlusion Assessment: Evaluate vaso-occlusion in relevant tissues (e.g., cremaster muscle) using intravital microscopy.

-

Organ Pathology: Conduct histological analysis of major organs (spleen, liver, lungs, kidneys) to assess for tissue damage, inflammation, and fibrosis.

-

Inflammatory Markers: Measure plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).

Visualizing the Core Concepts

Signaling Pathway

Caption: The SPHK1/S1P signaling pathway in sickle cell disease and the point of intervention for SLP7111228.

Experimental Workflow

Caption: Proposed experimental workflow for the preclinical evaluation of SLP7111228 in sickle cell disease.

Conclusion

The inhibition of SPHK1 presents a compelling, mechanism-based therapeutic strategy for sickle cell disease. The potent and selective SPHK1 inhibitor, this compound, stands out as a prime candidate for investigation. The experimental framework outlined in this guide provides a clear path for its preclinical evaluation. Successful demonstration of efficacy in these models would provide a strong rationale for advancing SLP7111228 into clinical development for the treatment of sickle cell disease, potentially offering a novel and impactful therapeutic option for patients.

References

- 1. researchgate.net [researchgate.net]

- 2. Elevated sphingosine-1-phosphate promotes sickling and sickle cell disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural and Functional Insight of Sphingosine 1-Phosphate-Mediated Pathogenic Metabolic Reprogramming in Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ashpublications.org [ashpublications.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.cn [medchemexpress.cn]

Methodological & Application

SLP7111228 Hydrochloride: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLP7111228 hydrochloride is a potent and selective inhibitor of Sphingosine (B13886) Kinase 1 (SphK1), a critical enzyme in the sphingolipid signaling pathway.[1][2][3] SphK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator involved in a myriad of cellular processes, including cell growth, proliferation, survival, and migration.[4][5][6] Dysregulation of the SphK1/S1P axis has been implicated in various pathologies such as cancer, inflammation, and fibrosis, making SphK1 an attractive therapeutic target.[5][7] this compound demonstrates high selectivity for SphK1 over its isoform SphK2, enabling precise investigation of SphK1-specific functions.[1][2][3] These application notes provide detailed experimental protocols for the in vitro and in vivo evaluation of this compound, along with data presentation and visualization of the relevant signaling pathway.

Mechanism of Action

This compound acts as a competitive inhibitor of SphK1, binding to the enzyme to prevent the phosphorylation of sphingosine. This leads to a reduction in the intracellular and circulating levels of S1P.[4][5][8] The chemical name for SLP7111228 is (S)-2-((3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboximidamide hydrochloride.[8]

The SphK1/S1P signaling pathway is initiated by the phosphorylation of sphingosine to S1P by SphK1. S1P can then act intracellularly or be transported out of the cell to bind to a family of five G protein-coupled receptors (S1PR1-5) on the cell surface.[5][7] This receptor binding triggers downstream signaling cascades that regulate various cellular functions. By inhibiting SphK1, this compound effectively downregulates this entire signaling cascade.

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The inhibitory activity and in vivo efficacy of this compound have been quantified in various studies. The following tables summarize the key quantitative data.

| Parameter | Value | Enzyme | Reference |

| Ki | 48 nM (0.048 µM) | Human SphK1 | [1][2][3][8] |

| Ki | >10 µM | Human SphK2 | [1][2][3] |

| Table 1: In Vitro Inhibitory Activity of SLP7111228 |

| Cell Line | Treatment | Effect | Reference |

| U937 (human histiocytic lymphoma) | SLP7111228 | Concentration-dependent reduction of S1P levels | [4][5][8] |

| Table 2: In Vitro Cellular Activity of SLP7111228 |

| Animal Model | Dose | Route | Effect | Reference |

| Rat | 10 mg/kg | Intraperitoneal (i.p.) | ~80% decrease in blood S1P levels | [9] |

| Rat | Increasing concentrations | Intraperitoneal (i.p.) | Dose-dependent decrease in plasma S1P levels | [4] |

| Mouse | 10 mg/kg | Intraperitoneal (i.p.) | Significant reduction in blood S1P levels | [9] |

| Table 3: In Vivo Activity of SLP7111228 |

Experimental Protocols

In Vitro SphK1 Enzyme Inhibition Assay

This protocol is designed to determine the inhibitory potential of this compound against recombinant human SphK1. A common method involves a fluorescence-based assay.

Figure 2: Workflow for the in vitro SphK1 enzyme inhibition assay.

Materials:

-

Recombinant human SphK1

-

Sphingosine (substrate)

-

ATP

-

This compound

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 1 mM DTT)

-

96-well microplate (white, for luminescence)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations. Include a DMSO-only control.

-

Reaction Setup: In a 96-well plate, add in the following order:

-

Assay buffer

-

Diluted this compound or DMSO control

-

Recombinant human SphK1 enzyme

-

Sphingosine substrate

-

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add ATP to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely correlated with SphK1 activity.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro U937 Cell-Based Assay for S1P Level Measurement

This protocol describes the treatment of U937 cells with this compound and subsequent measurement of intracellular S1P levels by LC-MS/MS.

Materials:

-

U937 cells

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

Phosphate-buffered saline (PBS)

-

Internal standard (e.g., C17-S1P)

-

LC-MS/MS system

Procedure:

-

Cell Culture: Culture U937 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Plating: Seed U937 cells in a 6-well plate at a density of 1 x 10⁶ cells/well.

-

Treatment: Treat the cells with varying concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 2, 4, or 24 hours).

-

Cell Harvesting:

-

Collect the cells by centrifugation.

-

Wash the cell pellet twice with ice-cold PBS.

-

-

Lipid Extraction:

-

Resuspend the cell pellet in a known volume of methanol containing the internal standard.

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge to pellet the cell debris.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to an autosampler vial.

-

Inject the sample into the LC-MS/MS system.

-

Separate the lipids using a suitable C18 column and a gradient of mobile phases (e.g., water/formic acid and methanol/acetonitrile/formic acid).

-

Detect and quantify S1P and the internal standard using multiple reaction monitoring (MRM) mode.

-

-

Data Analysis: Normalize the S1P peak area to the internal standard peak area and the cell number or protein concentration. Compare the S1P levels in treated cells to the vehicle control.

In Vivo Efficacy Study in Rodents

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound by measuring its effect on blood S1P levels in rats or mice.

Figure 3: Workflow for an in vivo efficacy study of this compound.

Materials:

-

Male Sprague-Dawley rats or C57BL/6 mice

-

This compound

-

Vehicle (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Blood collection tubes (e.g., with EDTA)

-

Anesthetic (e.g., isoflurane)

-

LC-MS/MS system

Procedure:

-

Animal Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.

-

Formulation: Prepare the dosing solution of this compound in the vehicle.

-

Dosing: Administer a single dose of this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal injection.

-

Blood Collection: At specified time points post-dose (e.g., 2, 4, 6, and 24 hours), collect blood samples from the animals (e.g., via tail vein or cardiac puncture under terminal anesthesia).

-

Sample Processing:

-

Immediately mix the blood with an anticoagulant.

-

Process the blood to either plasma or use whole blood for lipid extraction.

-

-

Lipid Extraction and LC-MS/MS Analysis: Follow a similar procedure as described in Protocol 2 for the extraction and quantification of S1P.

-

Data Analysis: Determine the concentration of S1P in the blood or plasma at each time point. Calculate the percent reduction in S1P levels compared to the vehicle-treated group.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxicity of this compound on a cell line such as U937.

Materials:

-

U937 cells

-

RPMI-1640 medium with 10% FBS

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate (clear)

-

Microplate reader capable of absorbance measurement at 570 nm

Procedure:

-

Cell Seeding: Seed U937 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.

-

Treatment: The following day, add 100 µL of media containing serial dilutions of this compound (and a vehicle control) to the wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percent cell viability for each concentration relative to the vehicle control. Determine the CC₅₀ (50% cytotoxic concentration) if applicable.

Conclusion

This compound is a valuable research tool for investigating the role of SphK1 in health and disease. The protocols provided herein offer a framework for the comprehensive evaluation of its inhibitory activity and biological effects. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of targeting the SphK1/S1P signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Direct screening cytotoxic and antiproliferative activities of drug compounds on human leukemia U937 cells [moleculardevices.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: SLP7111228 Hydrochloride for In Vitro Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLP7111228 hydrochloride is a potent and selective inhibitor of sphingosine (B13886) kinase 1 (SPHK1), a critical enzyme in the sphingolipid signaling pathway.[1][2][3][4][5] SPHK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator involved in numerous cellular processes, including cell growth, proliferation, survival, and migration.[4] Dysregulation of the SPHK1/S1P axis has been implicated in various diseases, such as cancer, inflammation, and fibrosis, making SPHK1 a compelling target for therapeutic intervention.[4]

These application notes provide detailed protocols for the dissolution and in vitro use of this compound, a valuable tool for investigating the biological roles of SPHK1.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 1449768-48-2 | [1][2] |

| Molecular Formula | C₂₂H₃₄ClN₅O | [1] |

| Molecular Weight | 420.0 g/mol | [1][2] |

| Appearance | Crystalline solid | [2] |

Solubility Data

For optimal results, it is crucial to ensure complete dissolution of this compound. The following table summarizes its solubility in various solvents.

| Solvent | Solubility |

| DMSO (Dimethyl Sulfoxide) | 30 mg/mL |

| Ethanol | 30 mg/mL |

| DMF (Dimethylformamide) | 12.5 mg/mL |

| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL |

Note: It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it with the appropriate aqueous buffer or cell culture medium for the final working concentration.

Signaling Pathway of SPHK1

The diagram below illustrates the central role of SPHK1 in the sphingolipid signaling pathway and the inhibitory action of SLP7111228.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. SLP7111228(hydrochloride) [cnreagent.com]

- 4. Structure-activity relationship studies and in vivo activity of guanidine-based sphingosine kinase inhibitors: discovery of SphK1- and SphK2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SLP7111228 (hydrochloride) - Biochemicals - CAT N°: 23290 [bertin-bioreagent.com]

Application Notes and Protocols for In Vivo Formulation of SLP7111228 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLP7111228 hydrochloride is a potent and selective inhibitor of sphingosine (B13886) kinase 1 (SphK1), a critical enzyme in the sphingolipid signaling pathway.[1][2][3] SphK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator involved in a myriad of cellular processes, including cell growth, proliferation, survival, and inflammation.[4][5] Dysregulation of the SphK1/S1P axis has been implicated in various diseases, such as cancer, inflammatory disorders, and fibrosis, making SphK1 a compelling therapeutic target.[3]

These application notes provide a comprehensive guide for the in vivo formulation of this compound, tailored for preclinical research. The protocols outlined below are based on established methodologies for formulating poorly soluble kinase inhibitors for animal studies.

Physicochemical Properties and In Vivo Activity

A summary of the relevant physicochemical and biological data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₃N₅O · HCl | [1] |

| Molecular Weight | 420.0 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | >95% | [5] |

| Solubility | DMF: 12.5 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:3): 0.25 mg/mL | [1] |